molecular formula C13H18N4O B5298052 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one

Numéro de catalogue B5298052
Poids moléculaire: 246.31 g/mol
Clé InChI: CMJOFHCZJPZCMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. This compound was originally developed as a neuroprotective agent and has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Mécanisme D'action

The exact mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B is not fully understood, but it is believed to act through multiple pathways. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to inhibit the activity of caspase-3, a key mediator of apoptosis, and to increase the expression of heat shock proteins, which can protect cells from stress. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to inhibit the activity of the proteasome, which can lead to the accumulation of misfolded proteins and contribute to neurodegeneration.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B can protect neurons from oxidative stress, mitochondrial dysfunction, and excitotoxicity. In animal models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to improve motor function, reduce neurodegeneration, and increase survival. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been shown to reduce amyloid-beta deposition and improve cognitive function in Alzheimer's disease models.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has also been extensively studied in preclinical models, and its mechanism of action is relatively well understood. However, there are also some limitations to using 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some applications. Additionally, the exact mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B is not fully understood, which may make it difficult to optimize its use in specific applications.

Orientations Futures

There are several future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B. One area of focus is on optimizing the dosing and administration of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B to maximize its efficacy in treating neurodegenerative diseases. Another area of focus is on identifying the specific pathways and targets that are involved in 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B's neuroprotective effects. Additionally, there is interest in developing analogs of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B that may have improved pharmacokinetic properties or enhanced efficacy. Finally, there is ongoing research on the potential use of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B in other diseases, such as stroke and traumatic brain injury.

Méthodes De Synthèse

The synthesis of 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B involves a multi-step process that starts with the reaction of 2,4-dichloro-3,5-dimethylpyridine with ethyl acetoacetate to form 2,4-dichloro-5-methyl-3-propylpyridine-2,6-dione. This compound is then reacted with hydrazine hydrate to form 2-(4,6-dimethyl-2-pyrimidinyl)hydrazinecarboxylic acid ethyl ester. Finally, the ester is converted to 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B through a cyclization reaction with acetic anhydride and sodium acetate.

Applications De Recherche Scientifique

2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been extensively studied for its neuroprotective effects in various neurodegenerative diseases. Preclinical studies have shown that 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B can protect neurons from oxidative stress, mitochondrial dysfunction, and excitotoxicity. In animal models of Parkinson's disease, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to improve motor function and reduce neurodegeneration. In Alzheimer's disease models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to reduce amyloid-beta deposition and improve cognitive function. In ALS models, 2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one 3466B has been shown to delay disease onset and improve survival.

Propriétés

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-5-6-11-10(4)16-17(12(11)18)13-14-8(2)7-9(3)15-13/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOFHCZJPZCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-propyl-2,4-dihydro-3H-pyrazol-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.